Borane;pyridine

概要

説明

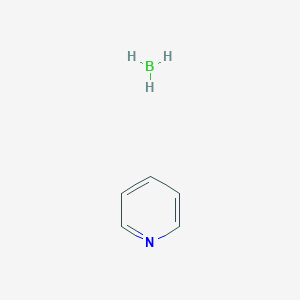

Borane;pyridine is a chemical compound formed by the coordination of borane (BH₃) with pyridine (C₅H₅N). This complex is known for its stability and utility in various chemical reactions, particularly as a reducing agent and catalyst. The borane-pyridine complex is widely used in organic synthesis due to its ability to facilitate a range of chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: Borane;pyridine can be synthesized by directly reacting borane with pyridine. The reaction typically occurs at room temperature and involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. The reaction is as follows:

BH3+C5H5N→BH3⋅C5H5N

Industrial Production Methods: In industrial settings, this compound is produced by passing borane gas over pyridine in a controlled environment. The process ensures the formation of a stable complex, which can then be purified and used in various applications.

Types of Reactions:

Reduction: this compound is commonly used as a reducing agent. It can reduce aldehydes, ketones, and carboxylic acids to their corresponding alcohols.

Hydroboration: The compound is used in the hydroboration of alkenes and alkynes, leading to the formation of organoboranes.

Amidation: this compound acts as a catalyst in the direct amidation of carboxylic acids with amines to form amides.

Common Reagents and Conditions:

Reduction: Typically involves the use of this compound in an inert solvent such as tetrahydrofuran (THF) at room temperature.

Hydroboration: The reaction is carried out at room temperature or slightly elevated temperatures, often in the presence of iodine.

Amidation: The reaction is catalyzed by this compound in the presence of carboxylic acids and amines, usually at room temperature.

Major Products:

Reduction: Alcohols

Hydroboration: Organoboranes

Amidation: Amides

科学的研究の応用

Reductive Chemistry

1.1 Reductive Methylation of Proteins

Borane-pyridine has been utilized as a superior reagent for the reductive methylation of amino groups in proteins. This reaction is particularly effective over a wide pH range (5-9) and allows for the selective modification of tryptophan residues without affecting other amino acids. Studies have shown that pyridine borane can reduce tryptophan to dihydrotryptophan and facilitate the covalent attachment of carbohydrates to proteins, such as bovine serum albumin .

1.2 Hydroboration Reactions

Hydroboration using borane-pyridine has proven effective at room temperature, making it a valuable method in synthetic organic chemistry. This reaction enables the addition of boron across alkenes and alkynes, leading to organoboron compounds that can be further functionalized . The stability of borane-pyridine under mild conditions enhances its utility in various hydroboration applications.

Catalysis

2.1 Direct Amidation

Borane-pyridine serves as an efficient liquid catalyst for the direct amidation of carboxylic acids with amines, producing secondary and tertiary carboxamides. This process demonstrates high selectivity and tolerance towards various functional groups, including halo and nitro groups . The ability to achieve significant yields (up to 93%) showcases its potential in synthetic methodologies.

2.2 Regioselective Substitution Reactions

Recent studies have highlighted borane-pyridine's role in regioselective substitution reactions involving pyridine derivatives. The strong B–N bond stability facilitates intra-molecular charge transfer, leading to the formation of stable intermediates that can undergo further functionalization reactions .

Organic Transformations

3.1 Reduction of Functional Groups

Borane-pyridine complexes are effective in reducing a variety of functional groups, including aldehydes, ketones, esters, and amides. These transformations are essential in organic synthesis, allowing chemists to modify complex molecules efficiently . The versatility of these complexes makes them suitable for a wide range of organic reactions.

3.2 Synthesis of Novel Compounds

The synthesis of new borane complexes with substituted pyridines has opened avenues for developing novel compounds with potential applications in drug discovery and material science . These new complexes can participate in various organic transformations, expanding the toolkit available for synthetic chemists.

Case Studies

作用機序

The mechanism of action of borane;pyridine involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. This bond stabilizes the complex and enhances its reactivity. In reduction reactions, this compound donates hydride ions (H⁻) to the substrate, facilitating the reduction process. In hydroboration, the borane moiety adds across the double or triple bond of alkenes or alkynes, forming organoboranes.

類似化合物との比較

Borane-tetrahydrofuran (BH₃·THF): Another borane complex used as a reducing agent.

Borane-dimethyl sulfide (BH₃·DMS): Similar to borane;pyridine, used in reduction and hydroboration reactions.

Borane-ammonia (BH₃·NH₃): A borane complex with ammonia, used in various chemical reactions.

Uniqueness: this compound is unique due to its stability and solubility in organic solvents. It offers improved reactivity and selectivity in various chemical transformations compared to other borane complexes. Its ability to act as both a reducing agent and a catalyst makes it a versatile compound in organic synthesis.

化学反応の分析

Catalytic Direct Amidation

Borane-pyridine serves as an efficient catalyst (5–10 mol%) for direct amidation between carboxylic acids and amines, producing secondary/tertiary carboxamides. Key features include:

-

Substrate Scope : Compatible with aromatic/aliphatic acids (e.g., benzoic acid, hexanoic acid) and amines (e.g., aniline, cyclohexylamine), including substrates with halo, nitro, or alkene groups .

-

Reaction Conditions :

-

Mechanistic Advantage : Borane-pyridine enhances solubility of reactants and intermediates, avoiding byproducts from borane-amine coordination .

Hydroboration Reactions

Activated borane-pyridine complexes enable hydroboration of alkenes and alkynes at room temperature:

| Activator | Substrate | Product Selectivity (Anti-Markovnikov) | Yield (%) | Reference |

|---|---|---|---|---|

| I₂ | 1-Octene | 15:1 (7:8 ratio) | 92 | |

| TfOH | Styrene | 10:1 | 72 | |

| HNTf₂ | Cyclohexene | 10:1 | 90 |

-

Mechanism : Activation via hydride substitution (e.g., Py·BH₂I) facilitates boron-leaving group displacement, enabling regioselective hydroboration without alkene isomerization .

-

Functional Group Tolerance : Esters, ketones, and nitriles remain intact during hydroboration .

Reduction Reactions

Borane-pyridine reduces oximes and related derivatives under acidic conditions:

-

Oxime Reduction : Converts O-acyl-oximes to O-acyl-hydroxylamines without over-reduction (e.g., acetophenone oxime → N-hydroxyacetophenone) .

-

Conditions : Pyridine-borane (1.2 eq) in acetic acid (1.5 eq) at 25°C for 4–12 h .

Stability and Limitations

特性

IUPAC Name |

borane;pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BH3/c1-2-4-6-5-3-1;/h1-5H;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWUOJTSKNRHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。